![molecular formula C16H16N2O6S B2982552 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 941936-70-5](/img/structure/B2982552.png)
3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
Chromogenic Indicator and Cell Viability
A study by Ishiyama et al. (1997) introduced a highly water-soluble disulfonated tetrazolium salt as a sensitive chromogenic indicator for NADH and a cell viability marker in proliferation assays. This compound's reduction by NADH produces a water-soluble formazan dye, showcasing its utility in biological assays (Ishiyama et al., 1997).
Corrosion Inhibition
Mishra et al. (2018) explored the impact of electron-withdrawing and electron-releasing substituents on the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. This study found that substituents like methoxy enhance inhibition efficiency, providing insights into the development of effective corrosion inhibitors (Mishra et al., 2018).
Radioligand for Acetylcholinesterase
Brown-Proctor et al. (1999) synthesized a carbon-11 labeled compound as a potential radioligand for acetylcholinesterase (AChE) in vivo, aiming to assist in imaging studies of AChE activity in the mammalian brain. Although it showed in vitro and in vivo activity as an AChE inhibitor, its uniform brain distribution suggested limitations as an imaging agent (Brown-Proctor et al., 1999).
Electrophysiological Activity
Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, identifying compounds with comparable potency to sematilide, a selective class III agent. These findings indicate potential applications in treating reentrant arrhythmias (Morgan et al., 1990).
Solution Phase Library Synthesis
Bailey et al. (1999) demonstrated the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol in the multiparallel solution phase synthesis of substituted benzamidines, illustrating the reagent's suitability for synthesizing diverse benzamide derivatives (Bailey et al., 1999).
Mechanism of Action
properties
IUPAC Name |
3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-8-7-12(24-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVALWZAITONUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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